molecular formula C30H35N3O2S2 B12047734 (5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12047734
M. Wt: 533.8 g/mol
InChI Key: IRZBXCGYDDCSNC-OOAXWGSJSA-N
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Description

The compound (5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a thiazolidinone ring, and several functional groups that contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The starting materials often include 4-butoxy-2-methylphenyl hydrazine, benzaldehyde, and hexyl isothiocyanate. The synthesis process may involve the following steps:

    Formation of the pyrazole ring: The reaction between 4-butoxy-2-methylphenyl hydrazine and benzaldehyde under acidic or basic conditions to form the pyrazole ring.

    Formation of the thiazolidinone ring: The reaction between the pyrazole derivative and hexyl isothiocyanate to form the thiazolidinone ring.

    Final condensation: The condensation of the intermediate products to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

The compound (5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling.

    Inducing oxidative stress: Generating reactive oxygen species that can lead to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one
  • Ethyl acetoacetate: A compound with similar functional groups but different structural features.

    Disilane-bridged architectures: Compounds with unique electronic structures and photophysical properties.

Uniqueness

The uniqueness of this compound lies in its combination of a pyrazole ring and a thiazolidinone ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C30H35N3O2S2

Molecular Weight

533.8 g/mol

IUPAC Name

(5Z)-5-[[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H35N3O2S2/c1-4-6-8-12-17-32-29(34)27(37-30(32)36)20-23-21-33(24-13-10-9-11-14-24)31-28(23)26-16-15-25(19-22(26)3)35-18-7-5-2/h9-11,13-16,19-21H,4-8,12,17-18H2,1-3H3/b27-20-

InChI Key

IRZBXCGYDDCSNC-OOAXWGSJSA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3)OCCCC)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3)OCCCC)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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